molecular formula C9H8BrFO2 B118828 Methyl 2-(bromomethyl)-3-fluorobenzoate CAS No. 142314-72-5

Methyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No. B118828
M. Wt: 247.06 g/mol
InChI Key: JZULUDYJULULLS-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-3-fluorobenzoate” is a chemical compound. Unfortunately, I couldn’t find a specific description for “Methyl 2-(bromomethyl)-3-fluorobenzoate”. However, a similar compound “Methyl 2-(bromomethyl)acrylate” is known to be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene1.



Synthesis Analysis

I couldn’t find a specific synthesis process for “Methyl 2-(bromomethyl)-3-fluorobenzoate”. However, a related compound “Methyl (2-bromomethyl)acrylate (MBrMA)” can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of "Methyl 2-(bromomethyl)-3-fluorob


Scientific Research Applications

Synthesis of Novel Compounds

  • Methyl 2-(bromomethyl)-3-fluorobenzoate is used in the synthesis of novel organic compounds with potential antimicrobial activity. For example, base-catalyzed cyclization with 2-bromoacetone in aqueous media has been employed to produce 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluated for in vitro antibacterial and antifungal activities (Saeed et al., 2010).

Medicinal Chemistry Applications

  • In the development of anticancer drugs, derivatives of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for which Methyl 2-(bromomethyl)-3-fluorobenzoate can serve as a precursor, play a key role. Such compounds inhibit thymidylate synthase, a critical enzyme in DNA synthesis (Cao Sheng-li, 2004).

Environmental and Analytical Chemistry

  • Methyl 2-(bromomethyl)-3-fluorobenzoate, among other derivatives, has been analyzed for its role as a potential genotoxic impurity in pharmaceuticals. A simple RP-HPLC method was developed for the simultaneous detection and quantification of such impurities in lenalidomide drug substance, highlighting the importance of this compound in ensuring drug safety and quality (Gaddam et al., 2020).

Material Science and Corrosion Studies

  • The compound's derivatives are explored in corrosion studies, showing the importance of structurally similar compounds in creating protective coatings for metals, contributing to the development of new materials with enhanced durability (Bhaskaran et al., 2019).

Biochemical Research

  • Research into the biochemical degradation pathways of aromatic compounds in environmental samples has utilized analogs of Methyl 2-(bromomethyl)-3-fluorobenzoate to elucidate the mechanisms of microbial degradation, demonstrating the compound's relevance in understanding environmental bioremediation processes (Londry & Fedorak, 1993).

properties

IUPAC Name

methyl 2-(bromomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZULUDYJULULLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599924
Record name Methyl 2-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-fluorobenzoate

CAS RN

142314-72-5
Record name Methyl 2-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 3-fluoro-2-methyl-benzoic acid methyl ester (3.64 g, 21.67 mmol) in carbon tetrachloride (100 mL) was treated with N-bromosuccinimide (3.85 g, 21.63 mmol) and benzoyl peroxide (0.1 g). The reaction mixture was then heated at reflux temperature and after 3 h the heat was removed and it was stirred at room temperature over the weekend. The reaction was then filtered to remove the solids and concentrated in vacuo to yield a light yellow oil. The reaction was then repeated with the remaining 3-fluoro-2-methyl-benzoic acid methyl ester (6.1 g, 36.3 mmol) in carbon tetrachloride using N-bromosuccinimide (6.5 g, 36.5 mmol) and benzoyl peroxide (0.1 g) heating at reflux. The reaction mixture was then filtered and concentrated in vacuo. The two material from the two reactions was combined and purified by flash column chromatography (silica gel, 10% diethyl ether/hexanes) to afford 2-bromomethyl-3-fluoro-benzoic acid methyl ester (14.22 g, 99%) as a white solid.
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3.64 g
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3.85 g
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Synthesis routes and methods III

Procedure details

3-Fluoro-2-methyl-benzoic acid methyl ester (4.3 g, 26 mmol), N-bromosuccinimide (5.0 g, 28 mmol) and AIBN (2,2′-azobisisobutyronitril) (420 mg, 2.6 mmol) were stirred at 80° C. for 10 hours in carbon tetrachloride (45 ml). The reaction solution was mixed with water and chloroform, washed with saturated sodium bicarbonate aqueous solution and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the extract under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 5.1 g (21 mmol, 81% in yield) of the title compound.
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